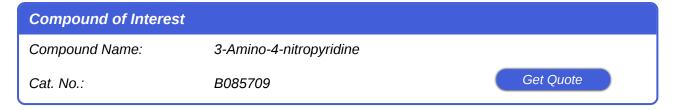


Spectroscopic Profile of 3-Amino-4nitropyridine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **3-Amino-4-nitropyridine**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document covers mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offering both data and the experimental context for its acquisition.

Mass Spectrometry

Mass spectrometry of **3-Amino-4-nitropyridine** confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Table 1: Mass Spectrometry Data for 3-Amino-4-nitropyridine



Parameter	Value	Reference
Molecular Formula	C5H5N3O2	[1]
Molecular Weight	139.11 g/mol	[1]
Ionization Method	Electron Ionization (EI)	
Major Fragments (m/z)		_
Most Abundant	139	[1]
Second Most Abundant	66	[1]
Third Most Abundant	93	[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of **3-Amino-4-nitropyridine** is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography (GC-MS). Within the ion source, the sample is bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]+). The high energy of this process can cause the molecular ion to fragment into smaller, characteristic ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.[2][3][4]

Infrared (IR) Spectroscopy

Due to a lack of available experimental data for **3-Amino-4-nitropyridine**, this section outlines the expected characteristic absorption bands based on its functional groups. For comparison, the experimental data for the isomer, 4-Amino-3-nitropyridine, is provided.

Table 2: Expected and Comparative IR Absorption Bands (cm⁻¹)



Functional Group	Expected Range (cm ⁻¹)	4-Amino-3-nitropyridine (Experimental)
N-H Stretch (Amino)	3500-3300	Not specified
C-H Stretch (Aromatic)	3100-3000	Not specified
N-O Stretch (Nitro, Asymmetric)	1550-1500	Not specified
N-O Stretch (Nitro, Symmetric)	1350-1300	Not specified
C=C and C=N Stretch (Aromatic Ring)	1600-1450	Not specified

Note: The experimental IR spectrum for 4-Amino-3-nitropyridine is available but individual peak assignments are not detailed in the source material. The spectrum was obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[5]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like **3-Amino-4-nitropyridine**, the KBr pellet method is a common technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. This pellet is placed in the sample holder of an FTIR spectrometer. The instrument passes a beam of infrared light through the sample and a detector measures the amount of light that is transmitted at each wavelength. The resulting spectrum shows the wavelengths at which the sample absorbs infrared radiation, corresponding to the vibrational frequencies of its chemical bonds.[6] An alternative method for solid samples is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a high-refractive-index crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **3-Amino-4-nitropyridine** is not readily available in the surveyed literature. Therefore, predicted ¹H and ¹³C NMR data are presented below. This data is calculated based on computational models and should be used as a reference for experimental



verification. For comparative purposes, experimental data for the isomer 4-Amino-3-nitropyridine is also included.

Table 3: Predicted ¹H NMR Data for **3-Amino-4-nitropyridine**

Proton Position	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-2	~8.5	Singlet
H-5	~7.5	Doublet
H-6	~8.2	Doublet
-NH ₂	Variable	Broad Singlet

Disclaimer: This is a predicted spectrum and experimental values may vary.

Table 4: Experimental ¹H NMR Data for 4-Amino-3-nitropyridine

Proton Position	Chemical Shift (δ, ppm)	Multiplicity
H-2	9.0	Singlet
H-5	Not specified	Doublet
H-6	8.2	Doublet

Source: Chegg.com. Note: Full assignment and coupling constants were not provided.[7]

Table 5: Predicted ¹³C NMR Data for **3-Amino-4-nitropyridine**



Carbon Position	Predicted Chemical Shift (δ, ppm)
C-2	~148
C-3	~130
C-4	~145
C-5	~120
C-6	~140

Disclaimer: This is a predicted spectrum based on computational models from sources like NMRDB.org and may differ from experimental results.[8]

Table 6: Experimental ¹³C NMR Data for 4-Amino-3-nitropyridine

Carbon Position	Chemical Shift (δ, ppm)
C-2	150
C-3	124
C-4	136

Source: Testbook.com. Note: Full assignment for all carbons was not provided.

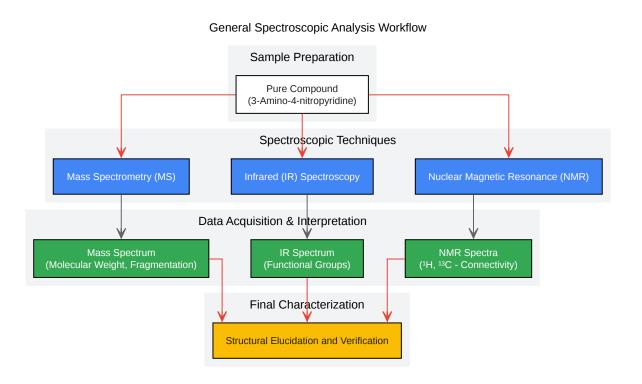
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small quantity of **3-Amino-4-nitropyridine** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. The sample is subjected to a strong, uniform magnetic field. Radiofrequency pulses are applied to the sample, which excite the ¹H or ¹³C nuclei. As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected by the instrument. The frequency of these signals (chemical shift) is dependent on the local electronic environment of each nucleus, providing information about the molecular structure. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Visualizing the Spectroscopic Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-4-nitropyridine**.



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References

1. 3-Amino-4-nitropyridine | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 7. Solved H NMR of 4-amino-3-nitropyridine H NMR of 3,4- | Chegg.com [chegg.com]
- 8. Visualizer loader [nmrdb.org]
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